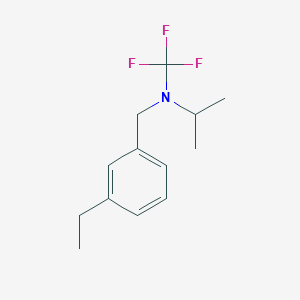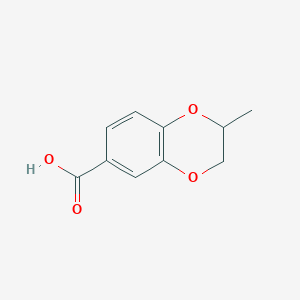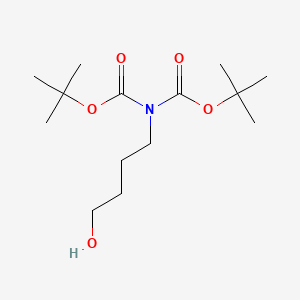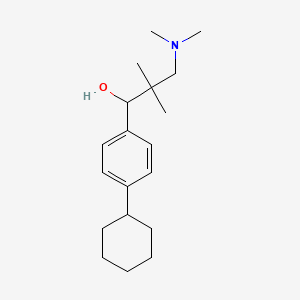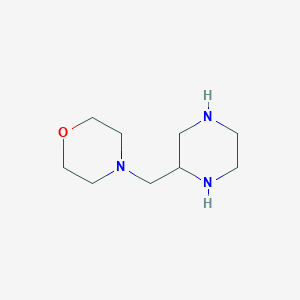
4-(Piperazin-2-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperazin-2-ylmethyl)morpholine is a heterocyclic organic compound that features both a piperazine and a morpholine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperazine and morpholine moieties in its structure allows it to exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-2-ylmethyl)morpholine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
4-(Piperazin-2-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
科学的研究の応用
4-(Piperazin-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antidiabetic agent, as well as its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Piperazin-2-ylmethyl)morpholine involves its interaction with various molecular targets and pathways. For instance, in antibacterial applications, it can disrupt bacterial membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In antidiabetic research, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and improving glucose homeostasis .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Piperazine: Contains only the piperazine ring.
Piperidine: Another related compound with a six-membered nitrogen-containing ring.
Uniqueness
4-(Piperazin-2-ylmethyl)morpholine is unique due to the presence of both piperazine and morpholine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its simpler analogs. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
70403-32-6 |
|---|---|
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC名 |
4-(piperazin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h9-11H,1-8H2 |
InChIキー |
GRVJXWHAFWTUOA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


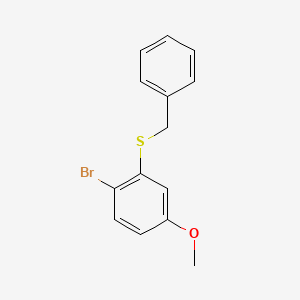
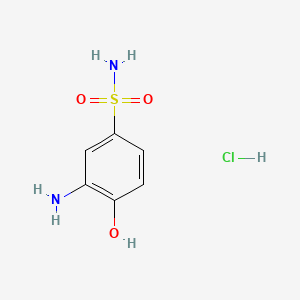
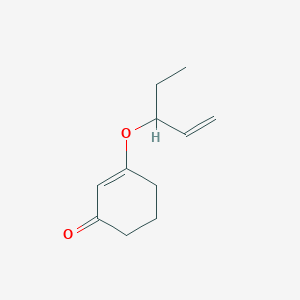
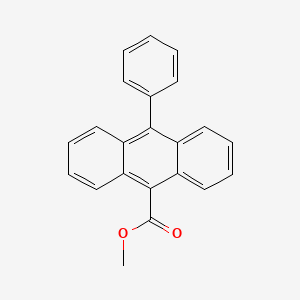
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
